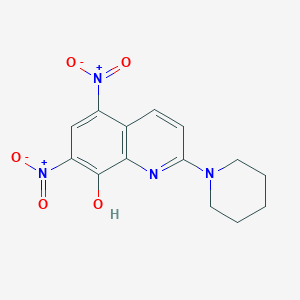![molecular formula C12H11N5O2S2 B14002255 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide CAS No. 19271-00-2](/img/structure/B14002255.png)
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O2S2 and a molecular weight of 321.37800. This compound is characterized by the presence of a benzenesulfonamide group attached to a purine derivative.
Preparation Methods
The synthesis of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of a purine derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of sulfonamide derivatives .
Scientific Research Applications
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and certain types of cancer.
Mechanism of Action
The mechanism of action of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
For its anticancer properties, the compound targets carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and increased cancer cell apoptosis .
Comparison with Similar Compounds
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoic acid: This compound has a similar structure but with a benzoic acid group instead of a benzenesulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
The uniqueness of this compound lies in its combined sulfonamide and purine structure, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives .
Properties
CAS No. |
19271-00-2 |
|---|---|
Molecular Formula |
C12H11N5O2S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O2S2/c13-21(18,19)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)20/h1-4,6-7H,5H2,(H2,13,18,19)(H,14,15,20) |
InChI Key |
DPQOHKIGAWCPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=S)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


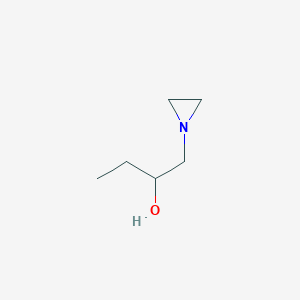
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
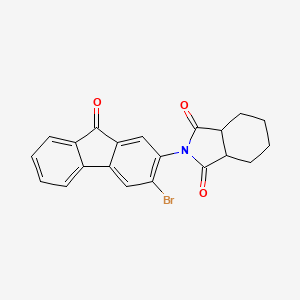
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
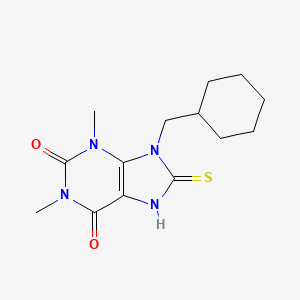
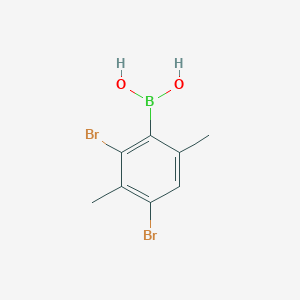
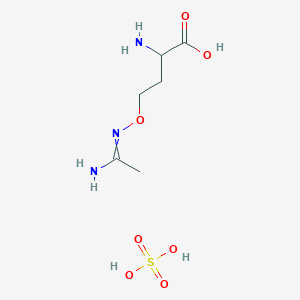
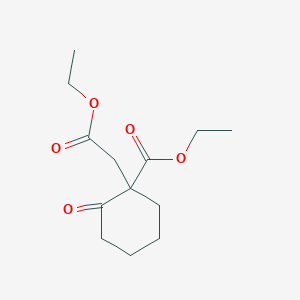
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
